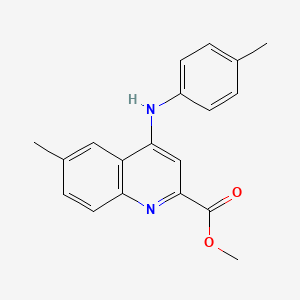
Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline, which is a nitrogenous heterocyclic compound . Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest due to their wide range of biological and pharmacological activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of quinoline derivatives like “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” is characterized by a benzene ring fused with a pyridine moiety . The exact molecular structure of “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” could not be found in the available resources.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Applications De Recherche Scientifique
Synthesis of Dihydropyrimidinones (DHPMs)
DHPMs are a class of organic compounds with significant biological and pharmaceutical properties. “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” can be synthesized via the modified Biginelli reaction . This reaction is a cornerstone in the synthesis of DHPMs, which are known for their diverse biological activities, including antihypertensive, antiviral, and anticancer properties.
Microwave-Assisted Organic Synthesis
The compound has been used in microwave-assisted organic synthesis, which is a method that offers rapid reaction rates, cleaner conditions, and ease of manipulation . This technique is becoming increasingly popular due to its efficiency and environmental benefits.
Solvent-Free Reactions
In the pursuit of greener chemistry, “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” has been utilized in solvent-free conditions to synthesize various organic compounds . This approach aligns with the principles of sustainable chemistry by reducing the use of hazardous solvents.
Anticancer Drug Development
The structural diversity of DHPMs, which can be derived from the compound , makes it a valuable tool in anticancer drug development . DHPMs have been investigated for their potential to inhibit certain enzymes involved in cancer cell proliferation.
Kinesin-5 Inhibitors
One specific application in anticancer research is the development of kinesin-5 inhibitors. DHPMs derived from “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” can potentially inhibit this enzyme, leading to cell cycle arrest and triggering apoptosis in cancer cells .
Synthesis of Fused Heterocycles
The compound serves as a precursor in the synthesis of various fused heterocycles . These heterocycles are important in medicinal chemistry due to their unique biological activities, which include antimicrobial and anti-inflammatory effects.
Orientations Futures
The future directions in the field of quinoline derivatives focus on the development of greener and more sustainable chemical processes . This includes the design of products in a simplified manner with less feedstock, minimum waste, low energy consumption, less hazardous, renewable materials, high atom economy, reduce reaction steps and green catalysts that improve the efficiency of the reaction .
Propriétés
IUPAC Name |
methyl 6-methyl-4-(4-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-7-14(8-5-12)20-17-11-18(19(22)23-3)21-16-9-6-13(2)10-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEHSWTXUYIROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)
![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)
![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)
![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)
![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)
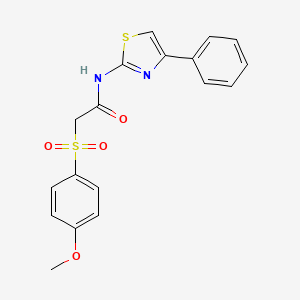
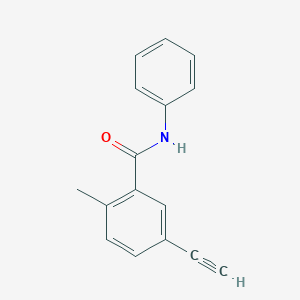
![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)
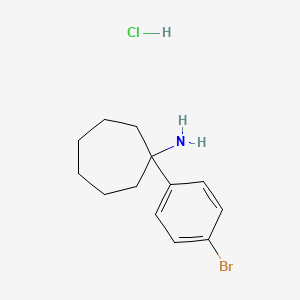
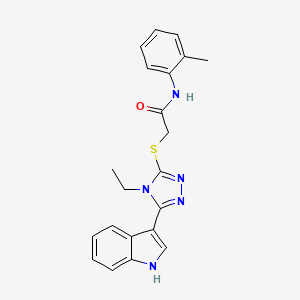
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2878514.png)
![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)